Dual Orthogonal Derivatization Handles
Unlike the common building block 2-(1-hydroxyethyl)benzimidazole (CAS 19018-24-7), which carries only a single derivatizable handle, 1-(5-amino-1H-benzimidazol-2-yl)ethanol presents two orthogonally reactive sites – a primary aromatic amine at position 5 and a secondary alcohol at position 2 . This dual functionality is essential for constructing the inhibitor scaffold exemplified by compound 1x, which requires simultaneous substitution at both positions to achieve the requisite binding pose within the cathepsin K active site . The mono-functional analog cannot support this divergent synthetic strategy, severely restricting its utility in SAR exploration .
| Evidence Dimension | Number of orthogonally derivatizable functional groups |
|---|---|
| Target Compound Data | 2 (primary aromatic amine + secondary alcohol) |
| Comparator Or Baseline | 2-(1-hydroxyethyl)benzimidazole: 1 (secondary alcohol only) |
| Quantified Difference | 100% increase in orthogonal synthetic handles |
| Conditions | Structural comparison based on SMILES notation; reactivity inferred from established benzimidazole chemistry |
Why This Matters
A user requiring divergent synthesis for library construction or lead optimization receives twice the synthetic flexibility from this single building block, reducing the need to purchase and validate two separate intermediates.
